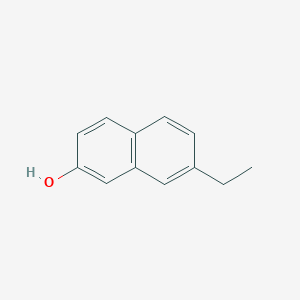
7-Ethyl-2-naphthalenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethylnaphthalen-2-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is a derivative of naphthalene, with an ethyl group attached to the seventh position and a hydroxyl group at the second position. Naphthalene derivatives are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethylnaphthalen-2-ol typically involves the alkylation of naphthalen-2-ol. One common method is the Friedel-Crafts alkylation, where naphthalen-2-ol reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 7-ethylnaphthalen-2-ol can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and reduce energy consumption.
化学反応の分析
Types of Reactions: 7-Ethylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 7-ethylnaphthalen-2-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide or thionyl chloride.
Major Products:
Oxidation: 7-Ethylnaphthalen-2-one or 7-ethylnaphthalen-2-carboxylic acid.
Reduction: 7-Ethylnaphthalen-2-amine.
Substitution: 7-Ethyl-2-halogenonaphthalene.
科学的研究の応用
7-Ethylnaphthalen-2-ol has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The biological activity of 7-ethylnaphthalen-2-ol is attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, altering their activity. The ethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
7-Methylnaphthalen-2-ol: Similar structure but with a methyl group instead of an ethyl group.
Naphthalen-2-ol: Lacks the ethyl group, making it less lipophilic.
2-Naphthalenethiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness: 7-Ethylnaphthalen-2-ol stands out due to its unique combination of an ethyl group and a hydroxyl group, which confer distinct chemical and biological properties. Its enhanced lipophilicity and ability to form hydrogen bonds make it a versatile compound for various applications.
特性
分子式 |
C12H12O |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
7-ethylnaphthalen-2-ol |
InChI |
InChI=1S/C12H12O/c1-2-9-3-4-10-5-6-12(13)8-11(10)7-9/h3-8,13H,2H2,1H3 |
InChIキー |
JBXFALYHFAZOTL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)C=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



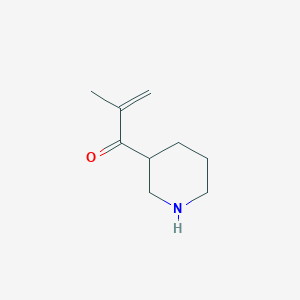
![1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol](/img/structure/B13173991.png)

![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13173998.png)
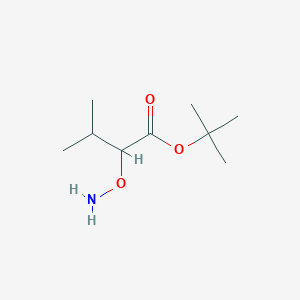
![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
![5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)
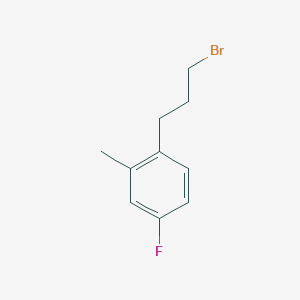
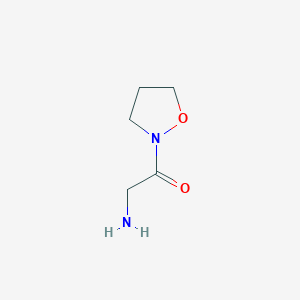
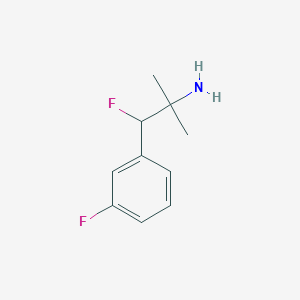
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
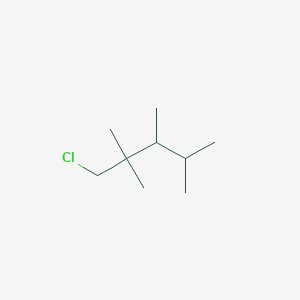
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174045.png)
